4-(Dibenzylamino)butan-2-one
Description
4-(Dibenzylamino)butan-2-one is a ketone derivative characterized by a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 4-position of the butan-2-one backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of complex heterocycles and bioactive molecules. Its synthesis typically involves alkylation or condensation reactions using dibenzylamine and carbonyl-containing precursors. For example, reactions involving N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine with HCl yield derivatives like 4-(dibenzylamino)cyclohexanone with high efficiency (95% yield) . The dibenzylamino group enhances solubility in organic solvents and influences reactivity in subsequent transformations, making it valuable for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-(dibenzylamino)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-16(20)12-13-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNGPGLPIICOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300370 | |
| Record name | 4-(dibenzylamino)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26734-07-6 | |
| Record name | 26734-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(dibenzylamino)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)butan-2-one typically involves the condensation of benzylamine with 2-butanone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Condensation Reaction: Benzylamine reacts with 2-butanone in the presence of a suitable catalyst to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(Dibenzylamino)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the flavor and fragrance industry to synthesize compounds that mimic natural flavors and scents, such as raspberry ketone.
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Similarities and Variations
All compounds discussed share the butan-2-one (C=O) core but differ in substituents at the 4-position, leading to distinct chemical and biological properties:
Physicochemical Properties
- Solubility: The dibenzylamino group in this compound enhances organic solvent solubility, whereas polar substituents (e.g., -OH in raspberry ketone) increase water affinity.
- Reactivity: Electron-donating groups (e.g., -N(CH₂C₆H₅)₂) activate the ketone for nucleophilic additions, while electron-withdrawing groups (e.g., -S-C₆H₅) may stabilize enolate intermediates.
Biological Activity
4-(Dibenzylamino)butan-2-one is an organic compound that has garnered attention in various fields of research due to its potential biological activities. With a molecular formula of CHNO and a molecular weight of approximately 267.37 g/mol, this compound is characterized by a butanone backbone substituted with a dibenzylamino group. Its unique structure may confer significant pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Biological Properties
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent.
- Antibacterial Properties : The compound has also been investigated for its antibacterial effects, which could lead to applications in combating bacterial infections.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory and proliferative pathways, thereby modulating their activity.
- Cell Signaling Pathways : It could influence various cell signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
The presence of two benzyl groups in this compound enhances its lipophilicity compared to similar compounds. This structural feature is believed to influence its biological activity and interaction profiles significantly. A comparison with related compounds is illustrated in the table below:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 4-(Diethylamino)butan-2-one | Ketone with diethylamine | More polar due to diethylamine substitution |
| 4-(Benzylamino)butan-2-one | Ketone with benzylamine | Lacks the additional benzyl group compared to target |
| 4-(N-Methylbenzylamino)butan-2-one | Ketone with N-methylbenzylamine | Methyl substitution affects steric hindrance |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer activity.
- Anti-inflammatory Assays : In animal models of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers, indicating its potential therapeutic application in inflammatory diseases.
- Antimicrobial Testing : The compound exhibited notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, further supporting its potential use in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
